3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS: 877638-65-8) is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidin-7(8H)-one core linked via a thioethyl bridge to a 3,4-dihydroquinoline moiety. Its molecular formula is C₁₇H₁₇N₅O₂S, with a molecular weight of 355.4142 g/mol . The structure combines two pharmacologically significant motifs:
- The triazolo[4,3-a]pyrimidinone scaffold, known for its bioactivity in antimicrobial, anticancer, and anti-inflammatory agents.
- The 3,4-dihydroquinoline group, which enhances lipophilicity and binding affinity to biological targets such as kinases and neurotransmitter receptors.
Its commercial availability (Catalog Number: BG72560) highlights its relevance in medicinal chemistry research .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-13-7-9-21-15(17-13)18-19-16(21)24-10-14(23)20-8-3-5-11-4-1-2-6-12(11)20/h1-2,4,6-7,9H,3,5,8,10H2,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVORDEBBVKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Comparison with Similar Compounds
Core Heterocycle Variations
- Compound 5 (): 2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one Key Difference: Fuses a triazolo[1,5-a]pyrimidine with a thienopyridine ring instead of a pyrimidinone.
- Thiazolo/Oxazolo[3,2-a]pyrimidinones (): Key Difference: Fluorinated substituents and [3,2-a] ring fusion pattern alter electronic properties and metabolic stability. These compounds often exhibit higher polarity due to fluorine atoms .
- Quinazolinone-Triazole Hybrid (): Key Difference: Replaces the triazolo[4,3-a]pyrimidinone with a quinazolinone core linked to a 1,2,3-triazole. This hybrid structure may improve anticancer activity but introduces synthetic complexity .
Substituent and Linker Variations
- 3-(5-Methylfuran-2-yl) Analogue (): Features a glycosidic tetrahydro-2H-pyran-2-yl group, enhancing hydrophilicity and carbohydrate-like interactions. The methylfuran substituent contrasts with the target compound’s thioethyl-dihydroquinoline linker .
Key Insights :
Biological Activity
The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.51 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and a dihydroquinoline derivative, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2S2 |
| Molecular Weight | 410.51 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| LogP | 3.9 |
Inhibition of Kinases
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of various kinases, notably the p38 MAP kinase pathway. Compounds with similar structures have been shown to induce cytotoxic effects by inhibiting this kinase, leading to apoptosis in cancer cell lines .
Antimicrobial Activity
Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound's thioether functionality may enhance its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .
Anticancer Properties
Several studies have reported on the anticancer properties of compounds bearing similar structural motifs. For instance:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines including melanoma (IGR39) and breast cancer (MDA-MB-231). Results indicated that it exhibits selective cytotoxicity towards these cancer cells .
- Mechanistic Studies : The inhibition of cell proliferation was linked to the downregulation of key survival pathways mediated by p38 MAP kinase .
Antimicrobial Effects
Research has highlighted the potential of this compound as an antimicrobial agent. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines using MTT assays. The results showed that compounds with similar structures had IC50 values in the low micromolar range against melanoma cells, indicating strong potential for further development as anticancer agents .
- Antimicrobial Activity Evaluation : In another study focusing on fused thiadiazole derivatives, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the triazole structure can enhance antimicrobial efficacy .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, compounds structurally similar to 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have shown significant antiproliferative activity against various cancer cell lines. In particular, derivatives evaluated against MDA-MB-231 and MCF-7 breast cancer cell lines demonstrated IC50 values as low as 17.83 μM and 19.73 μM respectively, indicating strong potential for further development as therapeutic agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Some studies suggest that triazolopyrimidine derivatives can interfere with DNA replication and repair processes, leading to increased rates of cell death in malignant cells .
Antimicrobial Activity
Triazolopyrimidine derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit antibacterial activities against a range of pathogens. For example, certain derivatives have been reported to possess significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the substituents on the pyrimidine ring or variations in the quinoline moiety can significantly influence both potency and selectivity towards cancer cells or bacteria .
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating a series of triazolopyrimidine derivatives, compound 17l exhibited remarkable antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 ± 0.08 µM . This underscores the potential for these compounds in targeted cancer therapies.
Case Study 2: Antibacterial Efficacy
Another investigation into triazolopyrimidine derivatives revealed that certain compounds demonstrated effective antibacterial action against Staphylococcus aureus and Escherichia coli, suggesting their applicability in treating bacterial infections .
Q & A
Advanced Research Question
- Co-Solvent Systems : Test DMSO:water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the dihydroquinoline or triazole moieties while monitoring activity retention .
- Salt Formation : Explore hydrochloride or sodium salts to improve dissolution kinetics .
How can stability studies under varying pH and temperature conditions be designed?
Advanced Research Question
- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–10) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Kinetic Analysis : Calculate half-life (t) and activation energy (E) using Arrhenius plots to predict shelf-life .
What in silico approaches are effective for predicting target proteins or biological pathways?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
